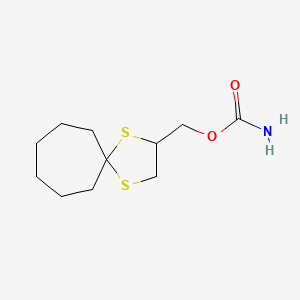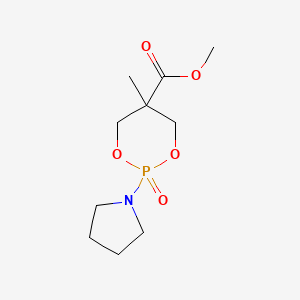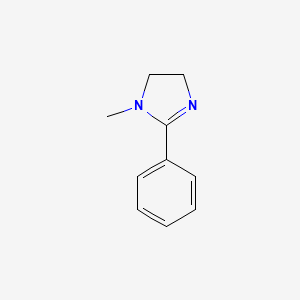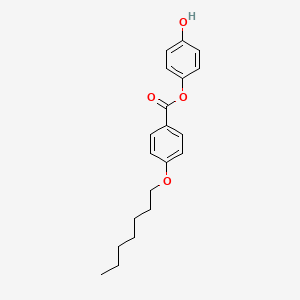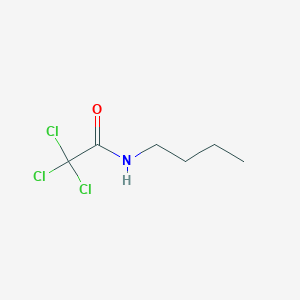
Ethyl prop-2-enoate;2-methylprop-2-enoate;2-methylprop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl prop-2-enoate: , 2-methylprop-2-enoate , and 2-methylprop-2-enoic acid are organic compounds that belong to the family of acrylates and methacrylates These compounds are widely used in various industrial applications due to their unique chemical propertiesIt is primarily used in the production of polymers, resins, and coatings .
Vorbereitungsmethoden
Ethyl prop-2-enoate: is typically synthesized through the acid-catalyzed esterification of acrylic acid with ethanol. The reaction is carried out in the presence of a catalyst such as ion exchange resin or sulfuric acid. The crude ester obtained is then purified through processes like derecombination, extraction, and rectification . Industrial production methods include the oxidation of propylene to produce acrylic acid, which is then esterified with ethanol .
2-methylprop-2-enoate: is produced by the esterification of methacrylic acid with methanol. The reaction is catalyzed by sulfuric acid or other strong acids. The resulting methyl methacrylate is then purified through distillation . Industrial production methods involve the carboalkoxylation of ethylene to produce methyl propionate, which is then converted to methyl methacrylate .
2-methylprop-2-enoic acid: is produced by the oxidation of isobutylene or tert-butanol. The reaction is typically carried out in the presence of a catalyst such as cobalt or manganese acetate .
Analyse Chemischer Reaktionen
Ethyl prop-2-enoate: undergoes various chemical reactions, including polymerization, transesterification, and addition reactions. It is commonly used in the production of polymers and copolymers. The polymerization of ethyl prop-2-enoate is initiated by free radicals, resulting in the formation of poly(ethyl acrylate) . Transesterification reactions involve the exchange of the ester group with other alcohols, leading to the formation of different acrylates .
2-methylprop-2-enoate: undergoes polymerization to form poly(methyl methacrylate) (PMMA). The polymerization is initiated by free radicals, heat, or light. PMMA is widely used in the production of transparent plastics, coatings, and adhesives . Methyl methacrylate also undergoes addition reactions with various nucleophiles, resulting in the formation of different derivatives .
2-methylprop-2-enoic acid: undergoes polymerization to form poly(methacrylic acid) and copolymerization with other monomers to produce various copolymers. It also undergoes addition reactions with nucleophiles and electrophiles, resulting in the formation of different derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl prop-2-enoate: is used in the production of polymers, resins, and coatings. It is also used as a reagent in the synthesis of various pharmaceutical intermediates . In scientific research, it is used in the development of new materials and as a monomer in the production of specialty polymers .
2-methylprop-2-enoate: is used in the production of poly(methyl methacrylate) (PMMA), which is used in various applications such as transparent plastics, coatings, and adhesives . It is also used in the production of copolymers with other monomers, which are used in the manufacture of various products such as impact-resistant plastics and medical devices .
2-methylprop-2-enoic acid: is used in the production of various polymers and copolymers. It is also used as a reagent in the synthesis of various chemical compounds . In scientific research, it is used in the development of new materials and as a monomer in the production of specialty polymers .
Wirkmechanismus
The mechanism of action of ethyl prop-2-enoate involves its polymerization to form poly(ethyl acrylate). The polymerization is initiated by free radicals, which react with the double bond of ethyl prop-2-enoate, resulting in the formation of a polymer chain . The molecular targets and pathways involved in this process include the activation of the double bond by free radicals and the propagation of the polymer chain through successive addition reactions .
The mechanism of action of 2-methylprop-2-enoate involves its polymerization to form poly(methyl methacrylate) (PMMA). The polymerization is initiated by free radicals, heat, or light, which react with the double bond of 2-methylprop-2-enoate, resulting in the formation of a polymer chain . The molecular targets and pathways involved in this process include the activation of the double bond by free radicals and the propagation of the polymer chain through successive addition reactions .
The mechanism of action of 2-methylprop-2-enoic acid involves its polymerization to form poly(methacrylic acid) and copolymerization with other monomers to produce various copolymers. The polymerization is initiated by free radicals, which react with the double bond of 2-methylprop-2-enoic acid, resulting in the formation of a polymer chain . The molecular targets and pathways involved in this process include the activation of the double bond by free radicals and the propagation of the polymer chain through successive addition reactions .
Vergleich Mit ähnlichen Verbindungen
Ethyl prop-2-enoate: is similar to other acrylates such as methyl acrylate, butyl acrylate, and 2-ethylhexyl acrylate. These compounds share similar chemical properties and undergo similar chemical reactions . ethyl prop-2-enoate is unique in its specific applications in the production of polymers, resins, and coatings .
2-methylprop-2-enoate: is similar to other methacrylates such as ethyl methacrylate, butyl methacrylate, and 2-ethylhexyl methacrylate. These compounds share similar chemical properties and undergo similar chemical reactions . 2-methylprop-2-enoate is unique in its specific applications in the production of poly(methyl methacrylate) (PMMA) and its derivatives .
2-methylprop-2-enoic acid: is similar to other carboxylic acids such as acrylic acid, crotonic acid, and itaconic acid. These compounds share similar chemical properties and undergo similar chemical reactions . 2-methylprop-2-enoic acid is unique in its specific applications in the production of various polymers and copolymers .
Eigenschaften
CAS-Nummer |
26338-06-7 |
|---|---|
Molekularformel |
C13H19O6- |
Molekulargewicht |
271.29 g/mol |
IUPAC-Name |
ethyl prop-2-enoate;2-methylprop-2-enoate;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C5H8O2.2C4H6O2/c1-3-5(6)7-4-2;2*1-3(2)4(5)6/h3H,1,4H2,2H3;2*1H2,2H3,(H,5,6)/p-1 |
InChI-Schlüssel |
CZBAVCFQKMHTJX-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C=C.CC(=C)C(=O)O.CC(=C)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


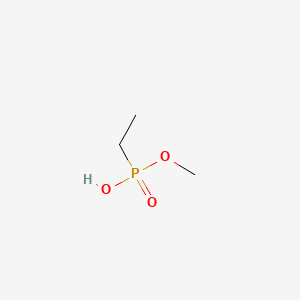

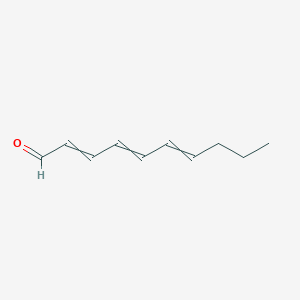

![1,6-Dimethyl-4-oxo-3-(propoxycarbonyl)-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B14688738.png)
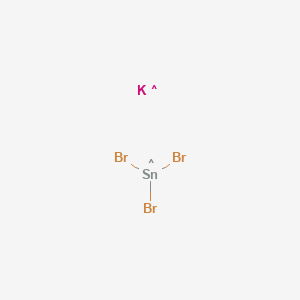
![3-(Diethylamino)-6-[2-(6-methyl-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14688748.png)


